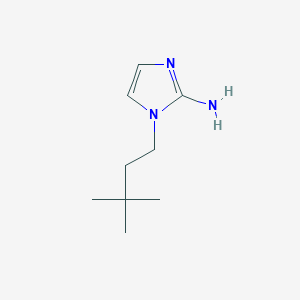

1-(3,3-dimethylbutyl)-1H-imidazol-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H17N3 |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

1-(3,3-dimethylbutyl)imidazol-2-amine |

InChI |

InChI=1S/C9H17N3/c1-9(2,3)4-6-12-7-5-11-8(12)10/h5,7H,4,6H2,1-3H3,(H2,10,11) |

InChI Key |

QANMDORMGLKUJV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CCN1C=CN=C1N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 1 3,3 Dimethylbutyl 1h Imidazol 2 Amine

Strategies for the Construction of the Imidazole-2-amine Core

The formation of the imidazole-2-amine scaffold is a critical step, and various synthetic strategies have been developed to construct this heterocyclic system. These methods often involve the cyclization of acyclic precursors containing the necessary nitrogen and carbon atoms.

Cyclization Reactions Utilizing Guanidines and α-Haloketones

A prevalent and effective method for synthesizing the 2-aminoimidazole core involves the condensation reaction between a guanidine (B92328) derivative and an α-haloketone. mdpi.comnih.gov This approach builds the imidazole (B134444) ring through the formation of two new carbon-nitrogen bonds. The reaction typically proceeds by the initial nucleophilic attack of a nitrogen atom from guanidine on the electrophilic carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the aromatic 2-aminoimidazole.

The general reaction scheme can be summarized as follows:

Reaction Scheme

| Reactant 1 | Reactant 2 | Conditions | Product |

| Guanidine | α-Haloketone | Base, Solvent (e.g., THF, DES) | 2-Aminoimidazole |

Table 1: General scheme for the synthesis of 2-aminoimidazoles from guanidines and α-haloketones.

Researchers have demonstrated that this reaction can be carried out in various solvents, including traditional organic solvents like tetrahydrofuran (B95107) (THF) and greener alternatives such as deep eutectic solvents (DESs). mdpi.com The use of DESs, such as a mixture of choline (B1196258) chloride and urea, has been shown to decrease reaction times and offer a more environmentally benign process. mdpi.comnih.gov

Annulation Approaches for Imidazole Ring Formation

Annulation strategies provide another versatile route to the imidazole-2-amine core. One notable example is the palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates. nih.govacs.org This methodology is advantageous as it forms both a carbon-nitrogen and a carbon-carbon bond in a single step, allowing for the rapid construction of substituted 2-aminoimidazoles. nih.govacs.org The reaction proceeds through a sequence involving oxidative addition, aminopalladation, and reductive elimination, followed by isomerization to the aromatic imidazole ring. acs.org

Another innovative annulation approach involves the alkene-diamination of guanidine with conjugated α-bromoalkenones. organic-chemistry.orgthieme-connect.com This method is particularly step-economical as it avoids the need for protecting groups on the guanidine reactant. organic-chemistry.orgthieme-connect.com The reaction is believed to proceed through a tandem pathway involving an aza-Michael addition, an SN2 reaction, and a subsequent redox-neutral process to form the 2-aminoimidazole. organic-chemistry.org

Functionalization of Pre-formed Imidazole Rings

While less common for the direct synthesis of the parent 2-aminoimidazole, the functionalization of a pre-formed imidazole ring can be a viable strategy. This can involve the introduction of an amino group at the C-2 position of an existing imidazole derivative. However, methods that build the 2-aminoimidazole core directly are often more efficient.

Introduction of the 3,3-Dimethylbutyl Moiety

Once the imidazole-2-amine core is established, the next crucial step is the introduction of the 3,3-dimethylbutyl group at the N-1 position of the imidazole ring. This is typically achieved through an N-alkylation reaction.

Alkylation Strategies at the Imidazole Nitrogen (N-1)

The N-alkylation of 2-aminoimidazoles is generally accomplished by reacting the heterocyclic core with a suitable alkylating agent, such as 1-halo-3,3-dimethylbutane (e.g., 1-bromo-3,3-dimethylbutane). The reaction is typically carried out in the presence of a base to deprotonate the imidazole nitrogen, thereby increasing its nucleophilicity. researchgate.net

Common bases and solvents used for this transformation are presented in the table below:

Alkylation Conditions

| Base | Solvent |

| Sodium Hydride (NaH) | Tetrahydrofuran (THF), Dimethylformamide (DMF) |

| Potassium Carbonate (K2CO3) | Acetone, Acetonitrile |

| Triethylamine (Et3N) | Dichloromethane (DCM) |

Table 2: Common bases and solvents for the N-alkylation of imidazoles.

The choice of base and solvent can significantly influence the reaction's efficiency and regioselectivity. Stronger bases like sodium hydride are often used to ensure complete deprotonation of the imidazole nitrogen. researchgate.netresearchgate.net

Stereoselective and Regioselective Synthetic Routes

For the synthesis of 1-(3,3-dimethylbutyl)-1H-imidazol-2-amine, regioselectivity is a key consideration. The 2-aminoimidazole ring possesses two potentially nucleophilic nitrogen atoms: the endocyclic N-1 and the exocyclic amino group nitrogen. Alkylation should selectively occur at the N-1 position.

Several factors govern the regioselectivity of this alkylation:

Steric Hindrance: The bulky nature of the 3,3-dimethylbutyl group plays a significant role in directing the alkylation to the sterically less hindered nitrogen atom. otago.ac.nz In the case of 2-aminoimidazole, the N-1 position is generally more accessible than the nitrogen of the amino group, especially if the amino group is involved in hydrogen bonding or resonance.

Electronic Effects: The electronic properties of the imidazole ring also influence the site of alkylation. The N-1 nitrogen is part of the aromatic π-system, and its nucleophilicity can be modulated by substituents on the ring.

Reaction Conditions: The choice of base, solvent, and temperature can be optimized to favor alkylation at the desired nitrogen. For instance, the formation of the imidazole anion with a strong base often leads to preferential N-1 alkylation. otago.ac.nz

Given the steric bulk of the 3,3-dimethylbutyl group, direct alkylation of 2-aminoimidazole is expected to proceed with a high degree of regioselectivity for the N-1 position. The larger size of the incoming electrophile will favor attack at the more accessible ring nitrogen over the exocyclic amino nitrogen. otago.ac.nz As the 3,3-dimethylbutyl group is achiral, stereoselectivity is not a factor in this particular synthesis.

Optimization of Reaction Conditions and Yields in Multi-step Synthesis

Solvent Effects: The polarity and boiling point of the solvent can significantly influence the reaction rate and yield. A range of solvents, from polar aprotic (like DMF or acetonitrile) to polar protic (like ethanol (B145695) or water), would be screened. researchgate.net The ideal solvent should effectively dissolve the reactants while facilitating the desired chemical transformations.

Base Selection: In many imidazole syntheses, a base is required to neutralize the hydrohalic acid formed as a byproduct. The strength and stoichiometry of the base can impact the reaction's success. Both inorganic bases (e.g., potassium carbonate) and organic bases (e.g., triethylamine) would be considered.

Reaction Time: The duration of the reaction is another parameter to be optimized. The reaction would be monitored over time (e.g., by thin-layer chromatography or liquid chromatography) to determine the point at which the maximum yield of the product is obtained. Extending the reaction time unnecessarily can lead to product decomposition. researchgate.net

The following interactive data table illustrates a hypothetical optimization study for the cyclization step. The data presented is for illustrative purposes to demonstrate the optimization process.

Interactive Data Table: Optimization of the Synthesis of this compound

| Entry | Solvent | Temperature (°C) | Base (equivalents) | Time (h) | Yield (%) |

| 1 | Acetonitrile | 60 | K₂CO₃ (1.5) | 12 | 45 |

| 2 | Acetonitrile | 80 | K₂CO₃ (1.5) | 12 | 65 |

| 3 | Acetonitrile | 100 | K₂CO₃ (1.5) | 12 | 58 |

| 4 | DMF | 80 | K₂CO₃ (1.5) | 12 | 72 |

| 5 | Ethanol | 80 | K₂CO₃ (1.5) | 12 | 55 |

| 6 | DMF | 80 | Triethylamine (1.5) | 12 | 68 |

| 7 | DMF | 80 | K₂CO₃ (2.0) | 12 | 75 |

| 8 | DMF | 80 | K₂CO₃ (1.5) | 8 | 70 |

| 9 | DMF | 80 | K₂CO₃ (1.5) | 18 | 73 |

| 10 | DMF | 80 | K₂CO₃ (2.0) | 12 | 75 |

This data is hypothetical and for illustrative purposes only.

Based on such a systematic study, a set of optimized conditions can be established to maximize the yield of the target compound in a reproducible manner.

Green Chemistry Principles in the Synthesis of Imidazole Derivatives

The application of green chemistry principles is of growing importance in modern organic synthesis to minimize environmental impact. researchgate.netnumberanalytics.com The synthesis of imidazole derivatives, including this compound, can be made more environmentally benign by incorporating several green chemistry strategies.

Use of Greener Solvents: Traditional organic syntheses often rely on volatile and potentially toxic organic solvents. A key principle of green chemistry is the use of safer solvents. For imidazole synthesis, alternatives such as water, ethanol, or deep eutectic solvents (DESs) can be explored. mdpi.comnih.gov DESs, which are mixtures of hydrogen bond donors and acceptors, are often biodegradable, have low volatility, and can be recycled. mdpi.com

Energy Efficiency: Many chemical reactions require significant energy input, typically in the form of heating. Microwave-assisted synthesis has emerged as a powerful tool in green chemistry for the synthesis of heterocyclic compounds, including imidazoles. orientjchem.orgrasayanjournal.co.in Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improved product yields. orientjchem.org

Catalysis: The use of catalysts is a cornerstone of green chemistry, as they can increase reaction efficiency and reduce waste by enabling reactions to occur under milder conditions and with higher selectivity. For imidazole synthesis, the use of recyclable solid acid catalysts or biocatalysts could be explored to replace stoichiometric reagents that generate significant waste.

Atom Economy: The principle of atom economy encourages the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot, multi-component reactions are excellent examples of atom-economical processes, as they can be used to construct complex molecules like substituted imidazoles in a single step from simple precursors, thereby reducing the number of purification steps and minimizing waste. nih.gov

By thoughtfully applying these green chemistry principles to the synthesis of this compound, it is possible to develop a synthetic route that is not only efficient but also environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of 1 3,3 Dimethylbutyl 1h Imidazol 2 Amine

Reactivity of the Exocyclic Amine Functionality

The exocyclic amine is a key center for reactivity in 1-(3,3-dimethylbutyl)-1H-imidazol-2-amine, primarily due to the lone pair of electrons on the nitrogen atom.

The exocyclic amino group (-NH2) at the C-2 position of the imidazole (B134444) ring confers significant nucleophilic character upon the molecule. nih.govmsu.edu This nucleophilicity arises from the lone pair of electrons on the nitrogen atom, which can readily attack electron-deficient centers (electrophiles). The 2-aminoimidazole moiety is a derivative of guanidine (B92328), and the delocalization of the lone pair into the imidazole ring can modulate its basicity and nucleophilicity compared to simple alkylamines. nih.gov However, it remains a potent nucleophile capable of participating in a wide range of reactions. Studies on analogous 2-aminoheterocycles, such as 2-amino-4-arylthiazoles, have systematically quantified their nucleophilic character, confirming their capacity to react with strong electrophiles. cu.edu.eg

Consistent with its nucleophilic nature, the exocyclic amine of 2-aminoimidazole derivatives readily undergoes acylation and alkylation reactions. These reactions involve the formation of a new bond between the amine nitrogen and a carbonyl carbon (acylation) or an alkyl carbon (alkylation).

Acylation is typically achieved by treating the compound with acylating agents like acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. nih.gov For instance, reactions with acetic anhydride (B1165640) or benzoyl chloride would yield the corresponding N-acetyl and N-benzoyl derivatives, respectively. nih.gov These reactions are fundamental in synthetic chemistry for installing protecting groups or for building more complex molecular architectures. researchgate.netnih.gov

Alkylation can be accomplished using alkyl halides. However, direct alkylation of the exocyclic amine can be complicated by over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. msu.edu Furthermore, competitive alkylation at the N-3 position of the imidazole ring can occur, depending on the reaction conditions and the tautomeric form present (see Section 3.2.3). researchgate.net

| Reaction Type | Electrophile | Typical Conditions | Product Type | Reference |

|---|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Pyridine, 0°C to rt | N-(1-(3,3-dimethylbutyl)-1H-imidazol-2-yl)acetamide | nih.gov |

| Acylation | Benzoyl Chloride (C₆H₅COCl) | Pyridine or Et₃N, DMF | N-(1-(3,3-dimethylbutyl)-1H-imidazol-2-yl)benzamide | researchgate.netnih.gov |

| Alkylation | Methyl Iodide (CH₃I) | Base (e.g., K₂CO₃), Acetonitrile | 1-(3,3-dimethylbutyl)-N-methyl-1H-imidazol-2-amine | researchgate.net |

| Alkylation | Benzyl Bromide (C₆H₅CH₂Br) | Base (e.g., NaH), THF | N-benzyl-1-(3,3-dimethylbutyl)-1H-imidazol-2-amine | researchgate.net |

Reactivity of the Imidazole Ring System

The imidazole ring is an aromatic heterocycle, and its reactivity is heavily influenced by the substituents attached to it. The C-2 amino group is a strong electron-donating group, which activates the ring towards electrophilic attack.

The imidazole ring is generally susceptible to electrophilic attack. globalresearchonline.net The presence of the activating amino group at C-2 enhances the electron density of the ring, particularly at the C-4 and C-5 positions. Therefore, electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation are expected to occur preferentially at these positions. uobabylon.edu.iq Attack at the C-2 position is electronically disfavored. uobabylon.edu.iq

Halogenation: Reaction with reagents like bromine (Br₂) in chloroform (B151607) or iodine (I₂) under alkaline conditions typically leads to substitution at the C-4 and C-5 positions. uobabylon.edu.iq

Nitration: Treatment with a mixture of nitric acid and sulfuric acid is the standard condition for nitration, which would yield 4-nitro and/or 5-nitro derivatives. uobabylon.edu.iq

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group at the C-4 or C-5 position. uobabylon.edu.iq

The bulky 3,3-dimethylbutyl group at N-1 may exert some steric hindrance, potentially favoring substitution at the C-4 position over the C-5 position.

| Reaction | Reagent | Expected Major Product(s) | Reference |

|---|---|---|---|

| Bromination | Br₂ in CHCl₃ | 4-bromo- and/or 5-bromo-1-(3,3-dimethylbutyl)-1H-imidazol-2-amine | uobabylon.edu.iq |

| Nitration | HNO₃ / H₂SO₄ | 1-(3,3-dimethylbutyl)-4-nitro- and/or -5-nitro-1H-imidazol-2-amine | uobabylon.edu.iq |

| Sulfonation | H₂S₂O₇ (Disulfuric acid) | 2-amino-1-(3,3-dimethylbutyl)-1H-imidazole-4-sulfonic acid | uobabylon.edu.iq |

The imidazole ring is inherently electron-rich, and this character is further amplified by the electron-donating C-2 amino group. Consequently, the ring system of this compound is highly resistant to nucleophilic attack. globalresearchonline.netpharmaguideline.com Such reactions are generally rare for imidazoles unless the ring is substituted with one or more powerful electron-withdrawing groups (e.g., -NO₂), which are not present in this molecule. globalresearchonline.net Nucleophilic substitution might occur if a good leaving group, such as a halogen, were present on the ring, but this is not the case for the parent compound. pharmaguideline.com

An important aspect of the chemistry of 2-aminoimidazoles is their ability to exist as tautomers. libretexts.org Tautomers are isomers that differ in the position of a proton and a double bond. For this compound, the primary equilibrium is between the amino form and the imino form. rsc.org

Amino Tautomer: This is the form typically drawn, this compound.

Imino Tautomer: This form, 1-(3,3-dimethylbutyl)-1,3-dihydro-2H-imidazol-2-imine, is generated by a formal migration of a proton from the exocyclic amine to the N-3 position of the imidazole ring.

The position of this equilibrium can be influenced by factors such as the solvent, pH, and temperature. researchgate.net Tautomerism has a profound impact on the molecule's reactivity:

Nucleophilicity: In the amino form, the exocyclic nitrogen is the primary nucleophilic site for reactions like acylation. In the imino form, the exocyclic nitrogen is part of a C=N double bond and is less nucleophilic, while the N-3 ring nitrogen becomes a more potent nucleophilic center. This can lead to competitive reactions at different sites. For example, alkylation could occur at N-3 of the imino tautomer.

Electrophilicity of the Ring: The tautomeric form influences the electron distribution within the aromatic ring, which can affect the rate and regioselectivity of electrophilic aromatic substitution. The imino form, with its endocyclic C=N bond involving the N-3 position, would have a different pattern of electron density compared to the amino tautomer. rsc.org

Understanding this tautomeric equilibrium is crucial for predicting and controlling the chemical behavior of this compound in various chemical transformations.

Thermal and Photochemical Transformations

Currently, there is a notable absence of publicly available scientific literature detailing the specific thermal and photochemical transformations of this compound. While the broader class of imidazole derivatives is known to participate in a variety of chemical reactions, dedicated studies on the behavior of this particular compound under thermal or photochemical influence have not been reported. The general stability of the imidazole ring suggests that harsh conditions would be necessary to induce thermal decomposition, likely leading to complex fragmentation patterns. Photochemical reactivity would be dependent on the molecule's absorption of ultraviolet or visible light, potentially leading to rearrangements or reactions with other molecules, but specific pathways have not been elucidated for this compound.

Data on Thermal and Photochemical Transformations of this compound

| Transformation Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| No data available in published literature. |

Mechanistic Elucidation of Key Reactions Using Kinetic and Spectroscopic Probes

Detailed mechanistic studies, including kinetic and spectroscopic investigations, concerning the reactions of this compound are not presently found in the scientific literature. While research on other imidazole-containing compounds has utilized techniques such as NMR and mass spectrometry to understand reaction pathways, similar analyses for this compound have not been published. Kinetic studies, which would provide crucial data on reaction rates and orders, are also absent from the public record. The elucidation of reaction mechanisms for this compound remains an area for future research.

Kinetic and Spectroscopic Data for Reactions of this compound

| Reaction | Kinetic Parameters | Spectroscopic Probe | Observed Intermediates | Proposed Mechanism | Reference |

|---|---|---|---|---|---|

| No data available in published literature. |

Advanced Spectroscopic and Structural Characterization for Elucidating Chemical Behavior

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. High-resolution ¹H and ¹³C NMR, complemented by two-dimensional (2D) NMR methods, provides an atomic-level view of the molecular framework and connectivity.

High-resolution ¹H and ¹³C NMR spectra are indispensable for the initial structural verification and purity assessment of 1-(3,3-dimethylbutyl)-1H-imidazol-2-amine. The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the imidazole (B134444) ring, the 3,3-dimethylbutyl group, and the amine functionality. Similarly, the ¹³C NMR spectrum will show characteristic resonances for each unique carbon atom in the molecule.

The anticipated chemical shifts in the ¹H NMR spectrum would include signals for the imidazole ring protons, typically found in the aromatic region. The protons of the 3,3-dimethylbutyl group would appear in the aliphatic region, with the nine protons of the tert-butyl group exhibiting a characteristic singlet. The methylene protons adjacent to the imidazole nitrogen and the methylene protons further down the alkyl chain will show distinct multiplets. The amine protons are expected to present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

In the ¹³C NMR spectrum, the carbon atoms of the imidazole ring will resonate at lower field due to their aromatic and heteroatomic environment. The carbon bearing the amino group is also expected to have a characteristic chemical shift. The carbons of the 3,3-dimethylbutyl group will appear at higher field, consistent with their aliphatic nature. The number of distinct signals in both the ¹H and ¹³C NMR spectra will confirm the molecular symmetry and the successful synthesis of the target compound. Purity can be assessed by the absence of significant unassignable peaks in the spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Imidazole C2-NH₂ | - | ~150-160 |

| Imidazole C4-H | ~6.5-7.0 | ~115-125 |

| Imidazole C5-H | ~6.5-7.0 | ~115-125 |

| N-CH₂ | ~3.8-4.2 | ~45-55 |

| CH₂-C(CH₃)₃ | ~1.5-1.8 | ~40-50 |

| C(CH₃)₃ | - | ~30-35 |

| C(CH₃)₃ | ~0.9-1.1 | ~28-32 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within this compound, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons that are typically separated by two or three bonds. For the target molecule, COSY would show correlations between the vicinal protons on the imidazole ring and between the adjacent methylene groups in the dimethylbutyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms. HSQC is crucial for assigning the carbon resonances based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying the point of attachment of the dimethylbutyl group to the imidazole ring (N1) by observing correlations between the N-CH₂ protons and the imidazole carbons (C2 and C5).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close in space, providing insights into the molecule's three-dimensional structure and conformational preferences. For instance, NOESY could reveal through-space interactions between the protons of the N-CH₂ group and the C5-H of the imidazole ring.

Together, these 2D NMR techniques provide a comprehensive and detailed map of the molecular structure, confirming the constitution of this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule and probing the nature of its chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group will appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration is anticipated around 1600-1650 cm⁻¹. Vibrations associated with the imidazole ring, including C=N and C=C stretching, will be observed in the 1400-1600 cm⁻¹ region. The C-N stretching vibrations will likely appear in the 1250-1350 cm⁻¹ range. The aliphatic C-H stretching vibrations of the dimethylbutyl group will be prominent in the 2850-3000 cm⁻¹ region, while C-H bending vibrations will be found around 1365-1465 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. scirp.orgscirp.org The symmetric vibrations of the molecule are often more intense in the Raman spectrum. For this compound, the symmetric stretching of the imidazole ring and the C-C skeletal vibrations of the alkyl chain are expected to give rise to strong Raman signals. The N-H stretching vibrations are also observable in the Raman spectrum. By comparing the IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained.

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| N-H (amine) | Stretching | 3300-3500 | 3300-3500 |

| N-H (amine) | Bending | 1600-1650 | 1600-1650 |

| C-H (aliphatic) | Stretching | 2850-3000 | 2850-3000 |

| C-H (aliphatic) | Bending | 1365-1465 | 1365-1465 |

| C=N, C=C (imidazole) | Stretching | 1400-1600 | 1400-1600 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₉H₁₇N₃), the calculated exact mass of the neutral molecule is 167.1422. In positive-ion mode electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed, with a calculated m/z of 168.1499. The high accuracy of HRMS allows for the unambiguous determination of the elemental composition.

In addition to molecular formula confirmation, MS/MS fragmentation analysis can provide valuable structural information. The fragmentation of the protonated molecule is expected to follow characteristic pathways for N-alkyl imidazoles and amines. libretexts.org Common fragmentation pathways would likely involve cleavage of the C-C bonds in the dimethylbutyl side chain. A prominent fragment would be the loss of a tert-butyl radical (57 Da), leading to a significant peak. Alpha-cleavage adjacent to the imidazole nitrogen is also a plausible fragmentation route. Analysis of these fragmentation patterns helps to corroborate the structure determined by NMR. nih.govmiamioh.edu

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in the solid state. Although obtaining suitable crystals can be challenging, a successful crystallographic analysis of this compound would reveal precise bond lengths, bond angles, and torsion angles.

Based on the structures of similar 1-substituted-2-aminoimidazoles, the imidazole ring is expected to be planar. The 3,3-dimethylbutyl group will adopt a low-energy conformation to minimize steric strain. A key feature of the crystal structure would be the intermolecular interactions. The primary amine group is capable of acting as a hydrogen bond donor, while the imidazole ring nitrogens can act as hydrogen bond acceptors. This would likely lead to the formation of a network of intermolecular hydrogen bonds, which would play a crucial role in the packing of the molecules in the crystal lattice. The analysis of these interactions is vital for understanding the solid-state properties of the compound.

Circular Dichroism (CD) Spectroscopy for Chiral Analogues and Conformational Preferences

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. rsc.orgcreative-biostructure.comcreative-proteomics.com Since this compound is an achiral molecule, it will not exhibit a CD spectrum.

However, CD spectroscopy would be an invaluable tool for the stereochemical analysis of chiral analogues of this compound. If a chiral center were introduced, for example, by substitution on the butyl chain or by the synthesis of atropisomers, CD spectroscopy could be used to determine the absolute configuration and to study conformational preferences in solution. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of the chromophores within the chiral molecule. Therefore, while not applicable to the parent compound, CD spectroscopy remains a critical technique for the broader class of chiral derivatives that could be synthesized from this core structure. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Computational and Theoretical Investigations of 1 3,3 Dimethylbutyl 1h Imidazol 2 Amine

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to elucidating the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other key electronic properties that govern the molecule's structure and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance of accuracy and computational efficiency. Calculations, typically using a functional such as B3LYP with a basis set like 6-311G(d,p), can be employed to determine the optimized molecular geometry of 1-(3,3-dimethylbutyl)-1H-imidazol-2-amine. analis.com.mynih.gov

The optimized geometry reveals key bond lengths and angles. Within the imidazole (B134444) ring, the bond lengths are expected to be intermediate between single and double bonds, which is characteristic of an aromatic system. The attachment of the 3,3-dimethylbutyl group and the amino group introduces slight asymmetries into the otherwise planar imidazole ring.

Table 5.1: Predicted Geometrical Parameters from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | N1-C2 | 1.38 Å |

| C2-N3 | 1.37 Å | |

| N3-C4 | 1.39 Å | |

| C4-C5 | 1.36 Å | |

| C5-N1 | 1.38 Å | |

| C2-N(amine) | 1.36 Å | |

| N1-C(butyl) | 1.47 Å | |

| Bond Angle | C5-N1-C2 | 108.5° |

| N1-C2-N3 | 110.0° | |

| C2-N3-C4 | 107.5° | |

| N3-C4-C5 | 109.0° | |

| C4-C5-N1 | 105.0° |

Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For this compound, the HOMO is predicted to be localized primarily on the electron-rich imidazole ring and the exocyclic amino group, indicating these are the likely sites for electrophilic attack. The LUMO is expected to be distributed across the imidazole ring system. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. nih.gov

Table 5.2: Predicted Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.85 | Localized on the imidazole ring and amino group |

| LUMO | -0.25 | Delocalized across the imidazole ring |

| HOMO-LUMO Gap | 5.60 | Indicates high kinetic stability |

The imidazole ring is an aromatic heterocycle, containing 6 π-electrons that are delocalized across the five-membered ring, which imparts significant thermodynamic stability. researchgate.net For 2-aminoimidazole derivatives, prototropic tautomerism is a key consideration. The compound can exist in equilibrium between the 2-amino form and a 2-imino tautomer.

DFT calculations can be used to determine the relative energies of these tautomers. nih.govsemanticscholar.org For this compound, the amino tautomer is predicted to be significantly more stable. This preference is attributed to the preservation of the aromaticity of the imidazole ring in the amino form. The imino tautomer disrupts this aromatic system, leading to a higher energy state. The energy difference between the tautomers suggests that the amino form will be the overwhelmingly predominant species under standard conditions. researchgate.net

Conformational Analysis of the 3,3-Dimethylbutyl Side Chain

The 3,3-dimethylbutyl side chain, with its bulky tert-butyl terminus, introduces conformational flexibility to the molecule. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. lumenlearning.com The rotation around the C-C bonds of the alkyl chain gives rise to various conformers with different energies.

The most significant rotational barrier is associated with the bond between the methylene group attached to the imidazole ring and the adjacent methylene group. Due to the steric bulk of the tert-butyl group, conformers that minimize steric hindrance are heavily favored. nih.govlibretexts.org The most stable conformation is expected to be the anti (or trans) arrangement, where the imidazole ring and the tert-butyl group are positioned as far apart as possible, with a dihedral angle of approximately 180°. Gauche interactions, where these groups are closer together (dihedral angle of ~60°), would introduce significant steric strain and are therefore less stable. lumenlearning.com This strong preference for the trans conformation is a known characteristic of molecules containing a 3,3-dimethylbutyl group. nih.gov

Table 5.3: Relative Energies of Side Chain Conformers

| Conformer | Dihedral Angle (N1-C-C-C(CH₃)₃) | Relative Energy (kcal/mol) | Population (%) |

| Anti (Staggered) | ~180° | 0.0 | >95% |

| Gauche (Staggered) | ~60° | >4.0 | <5% |

| Eclipsed | ~0°, 120° | >6.0 | Negligible |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often performed with DFT, is a standard approach for calculating nuclear magnetic shielding tensors, which are then converted to NMR chemical shifts. liverpool.ac.ukresearchgate.net The predicted ¹H and ¹³C NMR chemical shifts for this compound are expected to correlate well with experimental values. nih.govnih.govchemrxiv.org Protons on the aromatic imidazole ring would appear in the downfield region of the ¹H spectrum, while the protons of the alkyl side chain would be found in the upfield region.

Table 5.4: Predicted ¹H and ¹³C NMR Chemical Shifts (vs. TMS)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Imidazole C4-H | 6.85 | 115.2 |

| Imidazole C5-H | 6.95 | 120.8 |

| Imidazole C2 | - | 150.5 |

| NH₂ | 5.10 | - |

| N-CH₂ | 3.80 | 48.1 |

| N-CH₂-CH₂ | 1.65 | 30.5 |

| C(CH₃)₃ | - | 31.2 |

| C(CH₃)₃ | 0.95 | 29.8 |

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies corresponding to infrared (IR) absorption bands. nih.govresearchgate.net The calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors. The predicted IR spectrum would show characteristic peaks for N-H stretching of the amino group, C-H stretching for both the aromatic ring and the aliphatic side chain, and C=N and C-N stretching vibrations within the imidazole ring.

Table 5.5: Predicted Vibrational Frequencies

| Frequency (cm⁻¹) | Assignment | Vibrational Mode |

| 3450, 3360 | N-H | Symmetric & Asymmetric Stretch |

| 3120 | Aromatic C-H | Stretch |

| 2960, 2870 | Aliphatic C-H | Stretch |

| 1640 | C=N | Ring Stretch |

| 1580 | N-H | Scissoring |

| 1470 | C-N | Ring Stretch |

Molecular Dynamics Simulations for Solvent Interactions and Dynamic Behavior

While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time, particularly its interactions with its environment. matlantis.comnih.gov An MD simulation of this compound in a solvent, such as water, can reveal important information about its solvation and transport properties.

In a simulation box containing one molecule of the compound and numerous water molecules, the system's trajectory is calculated by solving Newton's equations of motion. ulisboa.pt Analysis of this trajectory can provide insights into the formation of hydrogen bonds between the amino group and the imidazole nitrogens with surrounding water molecules. The amino group's two protons would act as hydrogen bond donors, while the sp²-hybridized ring nitrogen (N3) would act as a hydrogen bond acceptor.

Radial Distribution Functions (RDFs) can be calculated to quantify the probability of finding a water molecule at a certain distance from specific atoms on the solute. arxiv.orgarxiv.org The RDF for the hydrogen atoms of the amino group and the oxygen of water would be expected to show a sharp peak at approximately 1.8-2.0 Å, indicative of strong hydrogen bonding. The hydrophobic 3,3-dimethylbutyl group, in contrast, would show a less structured solvation shell, characteristic of hydrophobic hydration. These simulations provide a molecular-level picture of how the compound interacts with a solvent.

Reaction Pathway Prediction and Transition State Analysis

Computational chemistry is an invaluable tool for exploring potential chemical reactions, mapping their energy landscapes, and identifying transition states. mdpi.com For this compound, this could involve modeling its synthesis or its participation in further reactions. For example, the final step in a potential synthesis could be the N-alkylation of 2-aminoimidazole with a 3,3-dimethylbutyl halide.

DFT calculations can be used to model the reaction pathway of such a nucleophilic substitution. By systematically changing the distance between the nucleophilic nitrogen (N1) of the imidazole and the electrophilic carbon of the alkyl halide, an energy profile for the reaction can be constructed. This process allows for the identification of the transition state (TS)—the highest energy point along the reaction coordinate. mdpi.com

The geometry of the transition state can be optimized, and its vibrational frequencies can be calculated. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. The calculated activation energy (the energy difference between the reactants and the transition state) provides a theoretical estimate of the reaction rate, offering crucial insights into the feasibility and kinetics of the chemical transformation. nih.gov

Derivatization and Structure Activity Relationship Sar Studies in Non Biological Contexts

Synthesis of Analogues and Homologues through Systematic Structural Modifications

The synthesis of analogues and homologues of 1-(3,3-dimethylbutyl)-1H-imidazol-2-amine can be achieved through various established synthetic routes for N-substituted imidazoles. The N-alkylation of the imidazole (B134444) ring is a key step, and the choice of alkylating agent and reaction conditions can significantly influence the outcome. For instance, the regioselectivity of N-alkylation in unsymmetrical imidazoles is dependent on both steric and electronic factors of the substituents and the electrophile. otago.ac.nz

Systematic structural modifications can be introduced at several positions:

Modification of the N-alkyl chain: Homologues can be synthesized by varying the length of the alkyl chain, for example, by replacing the 3,3-dimethylbutyl group with shorter or longer alkyl chains, or those containing branching at different positions. This can influence the steric hindrance around the imidazole core and affect its coordination properties.

Substitution on the imidazole ring: The C4 and C5 positions of the imidazole ring are amenable to substitution, allowing for the introduction of a wide range of functional groups.

Modification of the 2-amino group: The amino group can be further alkylated or functionalized to create secondary or tertiary amines, or converted into amides or other derivatives.

A general approach to synthesizing N-alkylated imidazole derivatives involves the reaction of imidazole with an appropriate alkyl halide in the presence of a base. nih.gov More sustainable methods have also been developed, such as using an alkaline water-SDS system, which can enhance reaction rates by addressing solubility issues. researchgate.net

Table 1: Representative Analogues of this compound and Their Synthetic Precursors

| Analogue Name | N-Alkyl Group | Imidazole Core | 2-Amino Group | Key Synthetic Precursor (Alkylating Agent) |

| 1-neopentyl-1H-imidazol-2-amine | Neopentyl | 2-aminoimidazole | Primary | 1-bromo-2,2-dimethylpropane |

| 1-isobutyl-1H-imidazol-2-amine | Isobutyl | 2-aminoimidazole | Primary | 1-bromo-2-methylpropane |

| 1-hexyl-1H-imidazol-2-amine | n-Hexyl | 2-aminoimidazole | Primary | 1-bromohexane |

| 1-(3,3-dimethylbutyl)-4-bromo-1H-imidazol-2-amine | 3,3-dimethylbutyl | 4-bromo-2-aminoimidazole | Primary | 1-bromo-3,3-dimethylbutane |

This table is illustrative and provides examples of potential analogues and the corresponding alkylating agents that could be used in their synthesis.

Investigation of Substituent Effects on Reactivity and Electronic Properties

The electronic properties and reactivity of this compound derivatives can be systematically tuned by introducing various substituents. The nature of these substituents—whether electron-donating or electron-withdrawing—can have a profound impact on the electron density distribution within the imidazole ring and the properties of the 2-amino group.

Electron-donating groups (EDGs) , such as alkyl or alkoxy groups, at the C4 or C5 positions would increase the electron density on the imidazole ring, potentially enhancing the basicity of the nitrogen atoms and the nucleophilicity of the 2-amino group.

Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, would have the opposite effect, decreasing the electron density and basicity. This can influence the coordination strength of the imidazole derivative as a ligand.

Computational studies on substituted benzothiazole derivatives have shown that the introduction of groups like -NO2 can significantly lower the HOMO and LUMO energy levels, thereby reducing the energy gap and influencing charge transport properties. nih.gov Similar principles would apply to substituted 2-aminoimidazoles. The effect of substituents on the electronic properties can be quantified using parameters like Hammett constants. Studies on the N-alkylation of unsymmetrical imidazoles have shown a good correlation between the inductive effect of substituents (σI or σm) and the regioselectivity of the reaction. otago.ac.nz

Table 2: Predicted Effects of Substituents on the Electronic Properties of this compound Derivatives

| Substituent at C4/C5 | Electronic Nature | Predicted Effect on Ring Electron Density | Predicted Effect on Basicity |

| -CH3 | Electron-donating | Increase | Increase |

| -OCH3 | Electron-donating | Increase | Increase |

| -Cl | Electron-withdrawing | Decrease | Decrease |

| -NO2 | Strongly electron-withdrawing | Significant Decrease | Significant Decrease |

This table provides a qualitative prediction of substituent effects based on general principles of organic chemistry.

Preparation of N-Substituted and C-Substituted Imidazole Derivatives

The preparation of N-substituted and C-substituted derivatives of this compound would follow established methodologies for imidazole chemistry.

N-Substitution: Further substitution on the 2-amino group can be achieved through standard N-alkylation or N-acylation reactions. For example, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base would yield the corresponding amide.

C-Substitution: Introduction of substituents at the C4 and C5 positions of the imidazole ring typically requires a different synthetic strategy, often starting from a pre-functionalized imidazole precursor or through direct functionalization of the this compound core, although the latter can be challenging due to the directing effects of the existing substituents.

The synthesis of various imidazole derivatives has been extensively reviewed, with methods such as the Radziszewski synthesis, Wallach synthesis, and Marckwald synthesis providing routes to a wide array of substituted imidazoles. For instance, copper-catalyzed three-component reactions of an imidazole, a hydrazine, and an aldehyde have been used to generate complex imidazole derivatives. researchgate.net

Correlation of Structural Parameters with Tunable Properties

In non-biological contexts, the structural parameters of this compound derivatives can be correlated with tunable properties such as ligand binding affinity to metal centers and the strength of non-covalent interactions in materials.

Ligand Binding Affinity to Metal Centers: The 2-aminoimidazole scaffold is a known motif in coordination chemistry, capable of binding to various metal ions. The imidazole ring can coordinate through its pyridine-like nitrogen atom, and the 2-amino group can also participate in coordination. The affinity and mode of binding can be tuned by:

Steric hindrance: The bulky 3,3-dimethylbutyl group will sterically influence the approach of a metal center. Altering the size and shape of this group will modulate the stability and geometry of the resulting metal complex.

Electronic effects: As discussed in section 6.2, substituents on the imidazole ring will alter the electron density at the coordinating nitrogen atoms, thereby affecting the strength of the metal-ligand bond. Electron-donating groups are generally expected to increase the binding affinity.

Imidazole and its derivatives are known to form stable complexes with a variety of transition metals, and the resulting complexes can have interesting catalytic or material properties. researchgate.netchemrevlett.com

Non-covalent Interactions in Materials: The imidazole ring is capable of participating in a variety of non-covalent interactions, including hydrogen bonding (acting as both a donor via the N-H of the amino group and an acceptor via the sp2 nitrogen) and π-π stacking. nih.govnih.gov These interactions are crucial in the design of supramolecular assemblies and functional materials. The 3,3-dimethylbutyl group, being hydrophobic, will favor van der Waals interactions and can influence the packing of the molecules in the solid state.

Systematic modification of the structure allows for the fine-tuning of these interactions:

Introducing aromatic substituents on the imidazole ring could enhance π-π stacking interactions.

Modifying the 2-amino group can alter the hydrogen bonding capabilities. For example, converting the primary amine to a secondary amine introduces a new N-H donor, while conversion to a tertiary amine removes this capability.

The interplay of these non-covalent forces, directed by the specific functionalization of the this compound core, can be used to control the self-assembly of these molecules into desired architectures for materials applications.

Table 3: Correlation of Structural Modifications with Potential Properties

| Structural Modification | Tunable Property | Potential Application |

| Varying N1-alkyl chain length | Steric hindrance, solubility | Control of coordination geometry in metal complexes |

| Introducing EWGs at C4/C5 | Electronic properties, pKa | Tuning of ligand-metal bond strength |

| Introducing EDGs at C4/C5 | Basicity, nucleophilicity | Enhanced catalytic activity of metal complexes |

| Functionalizing the 2-amino group | Hydrogen bonding capacity | Design of self-assembling materials |

| Introducing aromatic groups | π-π stacking interactions | Development of organic electronic materials |

This table illustrates the potential relationships between structural changes and resulting properties in non-biological applications, based on established principles in materials and coordination chemistry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3,3-dimethylbutyl)-1H-imidazol-2-amine, and how can reaction conditions be optimized?

- Methodology : A two-step approach is typically employed:

Alkylation : React 1H-imidazol-2-amine with 1-bromo-3,3-dimethylbutane in a polar aprotic solvent (e.g., DMF or acetonitrile) using a base like K₂CO₃ at 60–80°C.

Purification : Use column chromatography (silica gel, chloroform:methanol gradient) or recrystallization from ethanol/water mixtures.

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 eq alkylating agent) and reaction time (6–12 hrs) to minimize byproducts like dialkylated species .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., imidazole C2-amine and alkyl chain integration).

- FT-IR : Identify N–H stretches (3200–3400 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹).

- Mass Spectrometry (EI-MS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 182.2) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound in the lab?

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis/purification steps.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How do soil properties influence the sorption-desorption behavior of this compound?

- Methodology : Conduct batch equilibration studies using soils of varying organic carbon (OC) content and clay minerals. Fit data to the Freundlich equation:

where = sorption capacity, = nonlinearity factor.

- Key Findings : Higher OC soils (e.g., >2%) show stronger sorption ( > 5.0), reducing leaching potential. Sandy soils () exhibit , increasing environmental mobility .

Q. What computational tools can predict the environmental fate of this compound?

- Models :

- EPI Suite : Estimate biodegradability (e.g., BIOWIN scores) and hydrolysis rates.

- QSAR : Correlate log (octanol-water partition coefficient) with bioaccumulation potential.

Q. How can discrepancies in experimental data (e.g., conflicting values) be resolved?

- Root Cause Analysis :

- Soil Heterogeneity : Replicate experiments across soil batches with standardized OC/clay content.

- Analytical Variability : Cross-validate HPLC/LC-MS methods using internal standards (e.g., deuterated analogs).

Q. What strategies improve the yield of this compound in large-scale synthesis?

- Process Enhancements :

- Microwave-Assisted Synthesis : Reduce reaction time (2–4 hrs vs. 12 hrs) with controlled temperature (80–100°C).

- Catalysis : Test phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency.

- Yield Optimization : Pilot studies report >85% purity with <5% dialkylated byproducts using gradient elution in flash chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.